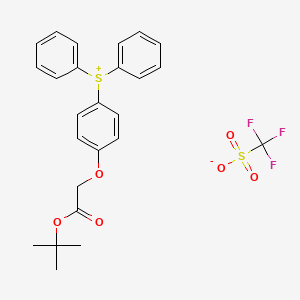
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
説明
Synthesis Analysis
Benzylideneacetone is synthesized through various methods, including the aldol condensation of benzaldehyde and acetone. This process is catalyzed by different catalysts, such as potassium fluoride on alumina, resulting in high yields of benzylideneacetone under optimum conditions, which include specific ratios of acetone, benzaldehyde, and catalyst, as well as controlled reaction temperatures and times (Xiu, 2001).
Molecular Structure Analysis
The molecular structure of benzylideneacetone includes a carbon-nitrogen double bond, which plays a crucial role in its reactivity and interactions. Studies have shown that its structure allows for isomerization under photochemical conditions, highlighting the dynamic nature of its chemical bonds (Pratt & Abdul-Majid, 1986).
Chemical Reactions and Properties
Benzylideneacetone participates in various chemical reactions, including hydrogenation processes catalyzed by different complexes, leading to products like 4-phenylbutan-2-one. These reactions are influenced by factors such as the nature of the solvent and catalyst, highlighting the compound's versatility in synthetic chemistry (Esteruelas, Oro, & Valero, 1992).
Physical Properties Analysis
Benzylideneacetone's physical properties, such as its crystalline form and behavior under different conditions, are of significant interest. The crystallization and structural analysis of related compounds, such as benzalacetone synthase, provide insights into the physical characteristics and stability of benzylideneacetone derivatives (Morita et al., 2008).
Chemical Properties Analysis
The chemical properties of benzylideneacetone, including its reactivity in Diels-Alder cycloadditions and its role in the synthesis of various heterocycles, demonstrate its utility in organic synthesis. The ability of benzylideneacetone to participate in high-pressure reactions to produce complex molecular structures further underscores its value in chemical research (Ballerini, Minuti, & Piermatti, 2010).
科学的研究の応用
- Summary of the Application : This compound is used as a cationic photoinitiator and photoacid generator . Photoinitiators are compounds that produce reactive species when exposed to light, enabling processes such as polymerization to occur . Photoacid generators, on the other hand, generate acid when exposed to light, which can then initiate a chemical reaction .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out. Generally, the compound would be mixed with the monomer or other reactants, and the mixture would be exposed to light to initiate the reaction .
- Summary of Results or Outcomes : The outcomes would also depend on the specific reaction or process. In the case of polymerization, the outcome would be the formation of a polymer .
-
Photolithography : In photolithography, photoacid generators are used to produce a patterned layer on a substrate. The photoacid generated by exposure to light can initiate a chemical reaction that changes the solubility of the layer, allowing unwanted areas to be washed away .
-
Microelectronics : In the microelectronics industry, photoacid generators are used in the production of integrated circuits. The photoacid can initiate a reaction that forms a patterned resist layer, which can then be used as a mask for etching or deposition processes .
-
Optical Data Storage : In optical data storage devices, photoinitiators can be used to initiate a polymerization reaction that changes the reflectivity of the medium, allowing data to be written with a laser .
-
Dental Materials : Photoinitiators are used in dental materials such as composites and sealants. They allow the material to be cured (hardened) with light, which can be more convenient and faster than chemical curing .
-
Coatings and Inks : Photoinitiators are used in UV-curable coatings and inks. They allow the coating or ink to be cured rapidly with UV light, which can be beneficial for high-speed printing processes and applications where rapid drying is required .
-
Photolithography : In photolithography, photoacid generators are used to produce a patterned layer on a substrate. The photoacid generated by exposure to light can initiate a chemical reaction that changes the solubility of the layer, allowing unwanted areas to be washed away .
-
Microelectronics : In the microelectronics industry, photoacid generators are used in the production of integrated circuits. The photoacid can initiate a reaction that forms a patterned resist layer, which can then be used as a mask for etching or deposition processes .
-
Optical Data Storage : In optical data storage devices, photoinitiators can be used to initiate a polymerization reaction that changes the reflectivity of the medium, allowing data to be written with a laser .
-
Dental Materials : Photoinitiators are used in dental materials such as composites and sealants. They allow the material to be cured (hardened) with light, which can be more convenient and faster than chemical curing .
-
Coatings and Inks : Photoinitiators are used in UV-curable coatings and inks. They allow the coating or ink to be cured rapidly with UV light, which can be beneficial for high-speed printing processes and applications where rapid drying is required .
Safety And Hazards
特性
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJCYKNSIKZQFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347167 | |
| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate | |
CAS RN |
180801-55-2 | |
| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-methoxyphenyldiphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-HYDROXYETHOXY)ETHYL]-1,2,3,4-TETRAHYDROPHTALAZINE -1,4-DIONE](/img/no-structure.png)
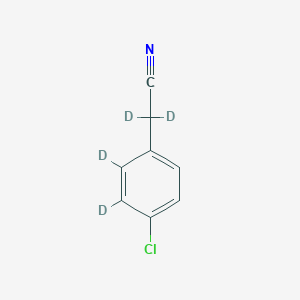
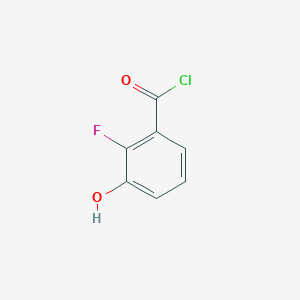
![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)
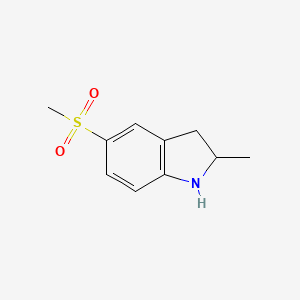
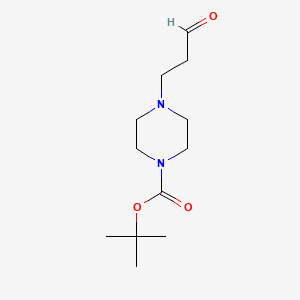
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)